N-ethoxy-6,6-dimethyl-3-propyl-5,7-dihydroindazol-4-amine
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Overview
Description
N-ethoxy-6,6-dimethyl-3-propyl-5,7-dihydroindazol-4-amine is a chemical compound with the molecular formula C14H23N3O and a molecular weight of 249.35. This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of N-ethoxy-6,6-dimethyl-3-propyl-5,7-dihydroindazol-4-amine can be achieved through various synthetic routes. One common method involves the reaction of appropriate starting materials under specific conditions to form the indazole core, followed by functionalization to introduce the ethoxy, dimethyl, and propyl groups. Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-ethoxy-6,6-dimethyl-3-propyl-5,7-dihydroindazol-4-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
N-ethoxy-6,6-dimethyl-3-propyl-5,7-dihydroindazol-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism by which N-ethoxy-6,6-dimethyl-3-propyl-5,7-dihydroindazol-4-amine exerts its effects involves interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
N-ethoxy-6,6-dimethyl-3-propyl-5,7-dihydroindazol-4-amine can be compared with other similar compounds in the indazole family. Some similar compounds include:
- 6,6-dimethyl-3-propyl-5,7-dihydroindazol-4-amine
- N-methoxy-6,6-dimethyl-3-propyl-5,7-dihydroindazol-4-amine
- N-ethoxy-6,6-dimethyl-3-butyl-5,7-dihydroindazol-4-amine These compounds share structural similarities but differ in the functional groups attached to the indazole core, which can influence their chemical properties and biological activities.
Properties
IUPAC Name |
N-ethoxy-6,6-dimethyl-3-propyl-5,7-dihydroindazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-5-7-10-13-11(16-15-10)8-14(3,4)9-12(13)17-18-6-2/h17H,5-9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPHCGRMMMQYJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2C1=C(CC(C2)(C)C)NOCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=NN=C2C1=C(CC(C2)(C)C)NOCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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